Product packaging for 4-Bromo-7-chloroisoquinoline(Cat. No.:CAS No. 953421-72-2)

4-Bromo-7-chloroisoquinoline

Cat. No.: B1440880
CAS No.: 953421-72-2
M. Wt: 242.5 g/mol
InChI Key: ZQABKYUYLHWNCU-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinoline (CAS 953421-72-2) is a heterocyclic organic compound with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol. It is a versatile halogenated isoquinoline that serves as a key synthetic intermediate and building block in chemical synthesis . Its unique structure, featuring both bromine and chlorine substituents on the isoquinoline scaffold, provides a range of reactivity and functional group compatibility, making it prized in the production of various pharmaceuticals, agrochemicals, and organic intermediates . The presence of halogen atoms enables diverse synthetic pathways, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations . This utility extends to the creation of complex heterocyclic frameworks, such as fused ring systems and biologically active molecules . Chemists utilize this compound as a strategic tool for structural modifications, enabling the efficient synthesis of novel compounds with desired properties and activities. Its primary research applications include use in the Pharmaceutical Industry as a chemical intermediate for the synthesis of various pharmaceuticals, contributing to the development of new drugs and therapeutic agents . It is also used in the Agrochemical Industry as an intermediate in the synthesis of pesticides and herbicides, where its structure can enhance effectiveness in controlling pests and weeds . Furthermore, it is a key building block in Medicinal Chemistry and drug discovery, where its unique structural properties are exploited to design and develop novel therapeutic agents . The compound is characterized by a predicted density of 1.673±0.06 g/cm³ and a predicted boiling point of 332.3±22.0 °C . It should be stored sealed in a dry environment, at 2-8°C . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1440880 4-Bromo-7-chloroisoquinoline CAS No. 953421-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABKYUYLHWNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719903
Record name 4-Bromo-7-chloroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953421-72-2
Record name 4-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7-chloroisoquinoline
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Advanced Synthetic Methodologies for 4 Bromo 7 Chloroisoquinoline and Its Precursors

Strategic Approaches to Isoquinoline (B145761) Core Construction

The formation of the fundamental isoquinoline ring system is the primary step in the synthesis of 4-bromo-7-chloroisoquinoline. Several classical and modern synthetic methods are available for this purpose, each with its own advantages and limitations.

Cyclization Reactions in Isoquinoline Synthesis

Cyclization reactions are a cornerstone of isoquinoline synthesis, providing a direct route to the bicyclic core. Key among these are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com The reaction proceeds via an electrophilic aromatic substitution mechanism and is generally most effective when the aromatic ring bears electron-donating groups. nrochemistry.com Two primary mechanisms have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion. wikipedia.orgnrochemistry.com The reaction conditions can influence which mechanistic pathway is favored. wikipedia.org

The Pictet-Spengler reaction offers another route to a reduced isoquinoline core, specifically a tetrahydroisoquinoline. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comnrochemistry.comnumberanalytics.com The mechanism involves the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. nrochemistry.comnih.gov Similar to the Bischler-Napieralski reaction, the presence of electron-donating groups on the aryl ring facilitates the cyclization, often allowing for milder reaction conditions. pharmaguideline.com The resulting tetrahydroisoquinoline can be oxidized to the fully aromatic isoquinoline.

The Pomeranz-Fritsch reaction provides a direct synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgmaxbrainchemistry.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid. wikipedia.orgthermofisher.com The mechanism involves the formation of a Schiff base (a benzalaminoacetal), followed by acid-catalyzed cyclization and aromatization. wikipedia.orgchemistry-reaction.com Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its scope to include the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

Palladium-Catalyzed Cross-Coupling Strategies for Isoquinoline Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecular architectures, including the isoquinoline skeleton. These methods often offer high regioselectivity and functional group tolerance.

One notable strategy involves the palladium-catalyzed α-arylation of ketones. nih.gov In this approach, an enolate is coupled with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is highly regioselective and can be used to synthesize a wide variety of substituted isoquinolines, including those with electron-deficient skeletons. nih.govrsc.org

Another innovative approach utilizes a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization sequence. acs.org This method allows for the synthesis of 3-methylisoquinolines from readily available benzylamines and allyl acetate. acs.org Palladium-catalyzed C-H activation has also been employed in the annulation of N-methoxy benzamides with 2,3-allenoic acid esters to afford hydroisoquinolones, which can be further elaborated. mdpi.com Furthermore, N-fused isoquinoline derivatives have been synthesized through a one-pot reaction involving intramolecular palladium-catalyzed C-H arylation. rsc.org

Regioselective Halogenation Techniques for Substituted Isoquinolines

With the isoquinoline core constructed, the next critical step is the regioselective introduction of bromine and chlorine atoms at the 4- and 7-positions, respectively.

Bromination Protocols at the 4-Position of the Isoquinoline Ring

The direct bromination of the isoquinoline ring can be challenging due to the potential for multiple products. However, several methods have been developed to achieve regioselective bromination at the C4 position.

One effective method involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic bromination with N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization. acs.org This strategy has been shown to afford 4-bromoisoquinoline (B23445) with high site selectivity and good functional group tolerance. acs.org The proposed mechanism involves the formation of an enamine-containing adduct with Boc₂O, which then reacts with NBS. acs.org

Another approach involves the lithiation of 1(2H)-isoquinolinones. Synthetic routes have been developed to access 4-substituted 1(2H)-isoquinolinones by trapping lithiated mono- and dianion precursors, derived from the corresponding 4-bromo-1(2H)-isoquinolinones, with electrophiles. researchgate.netresearchgate.net For the direct bromination of isoquinoline itself, careful control of reaction conditions is crucial. For instance, bromination in concentrated sulfuric acid using NBS can lead to 5-bromoisoquinoline. researchgate.netorgsyn.org

Chlorination Protocols at the 7-Position of the Isoquinoline Ring

The introduction of a chlorine atom at the 7-position of the isoquinoline ring also requires specific strategies to ensure regioselectivity.

For a pre-existing 7-substituted isoquinoline, such as 7-methylisoquinoline, direct chlorination can be achieved. The methyl group at the 7-position directs electrophilic attack to the 8-position, but methods for selective 7-chlorination would likely involve a multi-step synthesis starting from a precursor with the desired substitution pattern.

In the context of quinolines, which share a similar heterocyclic structure, metal-free remote C-H halogenation of 8-substituted quinolines has been achieved. rsc.org For instance, N-(quinolin-8-yl)benzamide can undergo regioselective chlorination at the C5-position. While not directly applicable to 7-chlorination of isoquinoline without a directing group, these methods highlight the potential for developing directed C-H functionalization strategies for isoquinolines.

Novel Synthetic Routes and Process Optimization for this compound

The synthesis of this compound itself would likely involve a combination of the strategies outlined above. A plausible synthetic route could start with a substituted benzene (B151609) derivative that already contains the precursors for the chlorine at the 7-position of the final isoquinoline.

For example, one could envision starting with a 3-chloro-substituted phenylethylamine derivative. This precursor could then undergo a Bischler-Napieralski or Pictet-Spengler cyclization to form the 7-chloroisoquinoline (B1268606) core. Subsequent regioselective bromination at the 4-position, potentially using the Boc₂O-mediated dearomatization strategy, would then yield the target compound, this compound. acs.org

One-Pot Synthesis Strategies and Multi-Component Reactions

The development of one-pot synthetic procedures and multi-component reactions (MCRs) offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. A particularly effective one-pot method for the selective C4-halogenation of isoquinolines involves a dearomatization–halogenation–rearomatization sequence.

A notable strategy utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate the dearomatization of the isoquinoline ring system. This approach allows for the direct and site-selective introduction of a halogen at the C4 position. acs.org The reaction proceeds through the formation of a 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) intermediate, which acts as an electron-rich species, facilitating electrophilic attack at the C4 position. acs.org

The general one-pot sequence is as follows:

Dearomatization: The isoquinoline precursor, such as 7-chloroisoquinoline, reacts with Boc₂O to form the BBDI intermediate.

Electrophilic Halogenation: An electrophilic bromine source, typically N-bromosuccinimide (NBS), is introduced to selectively brominate the C4 position of the activated dihydroisoquinoline intermediate.

Rearomatization: The subsequent addition of an acid promotes the elimination of the Boc groups and restores the aromaticity of the isoquinoline ring, yielding the this compound product.

This one-pot procedure has demonstrated good functional group tolerance and has been successfully applied to a range of substituted isoquinolines, including those with existing chloro substituents at various positions. acs.org For instance, the synthesis of 4-bromo-6-chloroisoquinoline (B2535386) and 4-bromo-8-chloroisoquinoline (B3027029) has been reported with good yields, suggesting the applicability of this method for the synthesis of the 7-chloro isomer. acs.org

Table 1: One-Pot C4-Bromination of Substituted Isoquinolines via Boc₂O-Mediated Dearomatization

Starting MaterialHalogenating ReagentProductYield (%)Reference
6-BromoisoquinolineNBS4,6-Dibromoisoquinoline72 acs.org
IsoquinolineNBS4-Bromoisoquinoline62 acs.org
5-NitroisoquinolineNBS4-Bromo-5-nitroisoquinoline77 acs.org
6-ChloroisoquinolineNBS4-Bromo-6-chloroisoquinoline64 acs.org
8-ChloroisoquinolineNBS4-Bromo-8-chloroisoquinoline96 acs.org

While specific multi-component reactions leading directly to this compound are not extensively documented, the principles of MCRs are highly relevant for the construction of the core isoquinoline scaffold. MCRs that assemble the isoquinoline ring from three or more starting materials in a single operation could theoretically be adapted to incorporate halogenated precursors. mdpi.comacs.org For example, a convergent approach could involve the reaction of a chlorinated benzaldehyde (B42025) derivative, an amine, and an alkyne, although this would require significant optimization to control regioselectivity.

Catalytic Approaches in the Synthesis of Halogenated Isoquinolines

Catalytic methods, particularly those involving transition metals, have become indispensable for the selective functionalization of heterocyclic compounds. For the synthesis of this compound, catalytic approaches can be envisioned for both the construction of the 7-chloroisoquinoline precursor and the subsequent C4-bromination.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce substituents onto the isoquinoline core. For instance, a 7-chloroisoquinoline precursor could be synthesized from a di-halogenated benzene derivative through a sequence of catalytic reactions.

More directly relevant is the catalytic C-H functionalization. While direct C4-bromination of an unsubstituted isoquinoline is challenging due to the inherent electronic properties of the ring system, the use of directing groups can overcome this limitation. However, recent advancements have focused on catalyst-controlled regioselectivity. While not specifically demonstrated for this compound, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various substituted isoquinolines.

A significant development in the direct halogenation of isoquinolines at the C4 position is the use of a copper-catalyzed intramolecular cyclization, although this is more for the construction of the ring itself. google.com More pertinent is the potential for catalytic C-H bromination of a pre-formed 7-chloroisoquinoline. Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has been reported, showcasing the potential of environmentally benign catalytic systems. mdpi.com Although the directing group is crucial in this case, it points towards the feasibility of developing a catalytic system for direct C4-halogenation.

Table 2: Examples of Catalytic Reactions in Isoquinoline Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃4-Haloisoquinoline, 3-Thienylboronic acid4-(3-Thienyl)isoquinoline
Negishi CouplingPd-catalyst4-Bromo-1-chloroisoquinoline (B1267708), Organozinc reagent[4,7']Bis-isoquinolinyl derivative acs.orgresearchgate.net
C-H Halogenation (Amido-directed)Fe(NO₃)₃·9H₂ON-(quinolin-8-yl)pivalamide, NBS5-Bromo-N-(quinolin-8-yl)pivalamide mdpi.com

Derivatization of Isoquinoline Intermediates

The synthesis of this compound can be approached through the derivatization of suitably functionalized isoquinoline intermediates. A logical pathway involves the synthesis of 7-chloroisoquinoline followed by selective bromination at the C4 position.

The synthesis of 7-chloroisoquinoline itself can be achieved through various classical isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, starting from chlorinated benzaldehyde and aminoacetal precursors. durham.ac.uk Alternatively, functional group transformations on a pre-existing isoquinoline core can be employed.

Once 7-chloroisoquinoline is obtained, the key step is the regioselective introduction of a bromine atom at the C4 position. As discussed in section 2.3.1, the one-pot Boc₂O-mediated dearomatization-bromination strategy is a highly promising method for this transformation. acs.org This method circumvents the issue of poor regioselectivity often encountered in direct electrophilic halogenation of isoquinolines.

Another potential derivatization route involves metal-halogen exchange. Starting from a dibromo- or bromo-chloro-substituted isoquinoline, selective lithiation followed by quenching with an electrophile can provide a pathway to the desired product. However, controlling the regioselectivity of the metalation can be challenging. The use of mixed lithium-magnesium reagents has been shown to be effective for the functionalization of 7-chloroquinolines, suggesting a possible extension to the isoquinoline system. durham.ac.uk

The reactivity of the halogen substituents in this compound allows for further derivatization. The bromine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at C7, enabling selective functionalization at the C4 position. acs.orgresearchgate.net

Scale-Up Synthesis and Industrial Relevance of Production Methods

The transition from laboratory-scale synthesis to industrial production of a fine chemical like this compound presents several challenges. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the efficiency and robustness of the synthetic route, and the ease of purification of the final product.

For the production of halogenated isoquinolines, traditional methods often rely on harsh reagents such as phosphorus oxychloride and high temperatures, which can be problematic on a large scale. google.com Modern synthetic methods, particularly one-pot procedures and catalytic reactions, are therefore highly desirable for industrial applications due to their improved efficiency and milder reaction conditions.

The one-pot Boc₂O-mediated C4-halogenation method holds significant promise for scale-up. acs.org The use of commercially available and relatively inexpensive reagents like Boc₂O and NBS, coupled with the operational simplicity of a one-pot process, makes it an attractive option for industrial consideration. A gram-scale reaction using this methodology has been successfully demonstrated for a related compound, indicating its potential for larger-scale synthesis. acs.org

However, challenges in the scale-up of such processes may include:

Thermal Management: The exothermic nature of the reaction steps, particularly the acid-promoted rearomatization, may require careful temperature control in large reactors.

Reagent Handling: The use of corrosive acids requires appropriate infrastructure and safety protocols.

Purification: The removal of by-products, such as succinimide (B58015) and tert-butanol (B103910) derivatives, may necessitate optimized work-up and purification procedures, such as crystallization or chromatography, which can be costly on an industrial scale.

Continuous flow chemistry offers a potential solution to some of these scale-up challenges, providing better control over reaction parameters, improved safety, and potentially higher throughput. While specific examples for this compound are not available, the application of flow chemistry to the synthesis of other heterocyclic compounds is a rapidly growing field.

The industrial relevance of this compound is primarily as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its di-halogenated nature allows for selective, sequential functionalization through cross-coupling reactions, providing access to a wide range of derivatives for drug discovery and development. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Transformation Studies of 4 Bromo 7 Chloroisoquinoline

Nucleophilic Substitution Reactions of Halogen Atoms on the Isoquinoline (B145761) Core

Nucleophilic aromatic substitution (SNAr) reactions on halo-N-heterocycles are governed by the electronic nature of the aromatic system and the position of the leaving group. In isoquinoline, the pyridine (B92270) ring is more electron-deficient than the benzene (B151609) ring, making halogen substituents on the pyridine portion more susceptible to attack by nucleophiles.

Substitution of the Bromine Atom at C4

The bromine atom at the C4 position is situated on the electron-poor pyridine ring. This placement makes the C4 carbon atom electrophilic and thus a prime site for nucleophilic attack. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom in the ring. While specific studies on 4-bromo-7-chloroisoquinoline are not extensively documented, the general principles of SNAr suggest that the C4-Br bond would be susceptible to displacement by strong nucleophiles.

Substitution of the Chlorine Atom at C7

Conversely, the chlorine atom at the C7 position is on the benzene ring of the isoquinoline core. This ring is less electron-deficient compared to the pyridine ring. Consequently, the C7 position is generally less activated towards nucleophilic aromatic substitution. For a substitution to occur at this site, harsher reaction conditions or the presence of strong electron-withdrawing groups on the benzene ring would typically be required to sufficiently activate the substrate. In the context of this compound, selective substitution of the C4-bromo group over the C7-chloro group in SNAr reactions is the anticipated outcome under standard conditions.

Reactions with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Carbon-based)

The C4 position of halogenated isoquinolines can react with a variety of nucleophiles. Based on the reactivity of analogous compounds, this compound is expected to react with different classes of nucleophiles, leading to a diverse range of substituted products. smolecule.com

Nitrogen Nucleophiles: Amines (primary or secondary) can act as nitrogen nucleophiles to displace the C4-bromo group, forming 4-aminoisoquinoline (B122460) derivatives.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) or hydroxides can serve as oxygen-based nucleophiles to yield 4-alkoxy or 4-hydroxyisoquinolines, respectively. smolecule.com

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can be employed to form new carbon-carbon bonds at the C4 position.

The table below summarizes the expected nucleophilic substitution reactions based on general chemical principles for this class of compounds.

Nucleophile TypeExample ReagentExpected Product at C4
NitrogenAmmonia (B1221849), Alkylamines4-Amino-7-chloroisoquinoline
OxygenSodium methoxide, Sodium hydroxide4-Methoxy-7-chloroisoquinoline, 7-Chloro-4-isoquinolin-ol
CarbonSodium cyanide7-Chloro-isoquinoline-4-carbonitrile

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Isoquinolines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For dihalogenated substrates like this compound, the selectivity of these reactions is a crucial aspect, often determined by the relative reactivity of the C-X bonds (typically C-I > C-Br > C-OTf > C-Cl) and the specific catalytic system employed. nih.gov

Suzuki-Miyaura Coupling Investigations for Arylation

The Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide. fishersci.es The site-selectivity in dihaloheteroarenes can be complex, often deviating from the simple halide reactivity trend. mdpi.com

In the case of dihaloisoquinolines, studies on related compounds have shown that Suzuki coupling reactions can be favored on the annelated benzene ring (positions 5, 6, 7, 8) over the pyridine ring (positions 1, 3, 4). rsc.org For instance, the coupling of 4,7-dibromo-1-chloroisoquinoline (B3253447) has been shown to occur selectively at the C7 position. rsc.org This preference is attributed to the electronic properties of the isoquinoline system and can be influenced by the choice of palladium catalyst and ligands. While the C-Br bond generally undergoes oxidative addition to the palladium catalyst more readily than a C-Cl bond, the electronic environment of the isoquinoline core can override this trend. nih.gov

For this compound, this precedent suggests a potential for selective Suzuki coupling at the C7 position. However, the C4 position is also known to be reactive in cross-coupling reactions. acs.orgnih.gov The choice of catalyst and reaction conditions, particularly the phosphine (B1218219) ligand, can be tuned to direct the reaction to either the C4 or C7 position, enabling the synthesis of different regioisomers. mdpi.comrsc.org

The table below illustrates potential outcomes of a selective Suzuki-Miyaura coupling.

Coupling PositionReagentsCatalyst System (Example)Product
C7Arylboronic acid, Base (e.g., Na₂CO₃)Pd(dppf)Cl₂4-Bromo-7-aryl-isoquinoline
C4Arylboronic acid, Base (e.g., Na₂CO₃)Pd(PPh₃)₄7-Chloro-4-aryl-isoquinoline

Buchwald-Hartwig Amination Studies for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. rsc.org

The principles of site-selectivity observed in Suzuki-Miyaura couplings often extend to Buchwald-Hartwig aminations. The choice of palladium precursor, phosphine ligand, and base is critical in determining the outcome and efficiency of the reaction. beilstein-journals.org For dihaloarenes, it is possible to achieve selective mono-amination by carefully controlling the reaction conditions. incatt.nl

Applying these principles to this compound, one could anticipate selective amination at either the C4 or C7 position. The greater reactivity of the C-Br bond would favor initial coupling at C4. However, as with Suzuki coupling, the specific ligand and electronic effects of the heterocyclic system could potentially favor amination at the C7 position on the benzene ring. For example, using bulky, electron-rich phosphine ligands like X-Phos or tBuXphos is common for achieving high yields in Buchwald-Hartwig reactions. libretexts.orgbeilstein-journals.org

The table below outlines the potential products from a selective Buchwald-Hartwig amination.

Coupling PositionReagentsCatalyst System (Example)Product
C4Primary/Secondary Amine, Base (e.g., KOt-Bu)Pd(OAc)₂, X-PhosN-Alkyl/Aryl-7-chloro-isoquinolin-4-amine
C7Primary/Secondary Amine, Base (e.g., Cs₂CO₃)Pd₂(dba)₃, BINAPN-Alkyl/Aryl-4-bromo-isoquinolin-7-amine

Negishi Coupling Applications for Alkylation and Arylation

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the C-4 position. The C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle, compared to the more robust C-Cl bond.

Arylation: The arylation of the 4-position of the isoquinoline core has been demonstrated in closely related systems. For instance, the palladium-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline (B1267708) with an organozinc reagent derived from an isoquinoline-7-yl triflate successfully yields 1-chloro[4,7']bis-isoquinolinyl. This transformation highlights the utility of the Negishi reaction in constructing complex biaryl systems, where the C-4 bromine acts as a reliable synthetic handle. The reaction typically proceeds in a suitable solvent like THF and may require the in-situ generation of the organozinc reagent from a corresponding halide or triflate.

Alkylation: Similarly, the C-4 position can be alkylated using the Negishi protocol. acs.org This involves the coupling of this compound with an alkylzinc halide (R-ZnX). This method is particularly valuable for introducing sp³-hybridized carbon centers, which can be challenging with other cross-coupling methods. The reaction tolerates a wide range of functional groups and provides access to a diverse array of 4-alkyl-7-chloroisoquinolines. tandfonline.com

Table 1: Representative Conditions for Negishi Coupling of a Halo-isoquinoline

ParameterConditionPurpose/Comment
Substrate This compoundThe electrophilic partner in the coupling.
Nucleophile Aryl- or Alkylzinc HalideThe organometallic coupling partner.
Catalyst Pd(PPh₃)₄ or Ni(dppp)Cl₂Facilitates the oxidative addition and reductive elimination steps. researchgate.net
Solvent THF, DioxaneAnhydrous, aprotic solvent to facilitate the reaction.
Temperature Room Temperature to RefluxDependent on the reactivity of the specific substrates.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org

In this compound, the C-4 bromine atom serves as the primary reactive site for Sonogashira coupling. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. wikipedia.org This inherent selectivity ensures that alkynylation occurs almost exclusively at the C-4 position, leaving the C-7 chloro substituent intact for potential subsequent transformations. This regioselectivity has been observed in analogous dihalo-quinoline systems, where coupling with an alkyne occurs at the more reactive halide position. libretexts.org The reaction provides a direct route to 4-alkynyl-7-chloroisoquinolines, which are valuable intermediates in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.orglibretexts.org

Table 2: Typical Components for Sonogashira Coupling

ComponentExampleRole in Reaction
Aryl Halide This compoundElectrophilic substrate.
Alkyne Phenylacetylene, TrimethylsilylacetyleneNucleophilic coupling partner.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The primary cross-coupling catalyst.
Copper(I) Co-catalyst CuIActivates the alkyne via formation of a copper(I) acetylide.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Scavenges the HX produced and facilitates deprotonation of the alkyne.
Solvent THF, DMF, TolueneAnhydrous solvent to dissolve reactants.

Reduction and Oxidation Processes of the Isoquinoline Moiety

Selective Reduction of the Heterocyclic Ring System

The isoquinoline ring system can undergo selective reduction, typically at the more reactive pyridine ring. Catalytic hydrogenation is a common and effective method to achieve this transformation. The pyridine portion of the isoquinoline core is more susceptible to reduction than the fused benzene ring under standard hydrogenation conditions. uoanbar.edu.iq

Using catalysts such as platinum, palladium, or iridium, this compound can be reduced to 4-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline. dicp.ac.cnrsc.org This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or acetic acid. The resulting tetrahydroisoquinoline retains the halogen substituents on the carbocyclic ring and possesses a saturated, more flexible heterocyclic ring, which is a common scaffold in many biologically active molecules. Transfer hydrogenation methods, using hydrogen donors like Hantzsch esters or formic acid, also provide a mild alternative for this reduction. nih.govresearchgate.netsioc-journal.cn

Table 3: General Conditions for Selective Reduction of the Isoquinoline Ring

ParameterConditionProduct
Method Catalytic Hydrogenation4-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
Catalyst Pd/C, PtO₂, or Iridium complexes rsc.orgHeterogeneous or homogeneous catalyst.
Hydrogen Source H₂ gas (1-50 atm)The reducing agent.
Solvent Ethanol, Acetic Acid, DichloromethaneProvides a medium for the reaction.
Temperature Room Temperature to 50 °CMild conditions are typically sufficient.

Oxidative Transformations of the Isoquinoline Core

Oxidation of the isoquinoline ring system can lead to several products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the nitrogen atom to form an N-oxide. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity, particularly towards electrophilic substitution. gcwgandhinagar.com

More vigorous oxidation can lead to cleavage of the rings. For example, oxidation with alkaline potassium permanganate (B83412) can break down the isoquinoline structure into a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating the cleavage of both the benzene and pyridine rings, respectively. gcwgandhinagar.com Another oxidative transformation involves the formation of isoquinolinones, where a carbonyl group is introduced into the heterocyclic ring.

Derivatization and Functionalization at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center, allowing for a range of derivatization reactions.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated with alkyl halides to form quaternary isoquinolinium salts. These salts are often more reactive towards nucleophiles than the parent isoquinoline. Similarly, acylation with acyl halides or anhydrides in the presence of a base can yield N-acylisoquinolinium salts, which are key intermediates in reactions like the Reissert reaction.

N-Oxide and N-Ylide Formation: As mentioned, oxidation yields the corresponding N-oxide. The nitrogen atom can also be functionalized to form N-ylides or N-imides. For instance, reaction with agents like O-(mesitylenesulfonyl)hydroxylamine (MSH) followed by treatment with a base can generate isoquinolinium N-ylides. These 1,3-dipoles are highly valuable intermediates in cycloaddition reactions for the synthesis of more complex fused heterocyclic systems.

Table 4: Examples of Derivatization at the Isoquinoline Nitrogen

Reaction TypeReagent(s)Product Type
N-Alkylation Methyl Iodide (CH₃I)4-Bromo-7-chloro-2-methylisoquinolinium iodide
N-Oxidation m-CPBAThis compound N-oxide
N-Amination O-(Mesitylenesulfonyl)hydroxylamine (MSH)N-Amino-4-bromo-7-chloroisoquinolinium salt

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Bromo 7 Chloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Electronic Effects

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information regarding the chemical environment, connectivity, and electronic effects of substituents can be obtained.

In the ¹H NMR spectrum of 4-Bromo-7-chloroisoquinoline, the protons on the isoquinoline (B145761) ring system are expected to exhibit distinct chemical shifts due to the influence of the electronegative bromine and chlorine atoms, as well as the nitrogen heteroatom. The aromatic region of the spectrum would likely display a set of signals corresponding to the five protons on the bicyclic system.

The proton at the C1 position, adjacent to the nitrogen, is anticipated to appear at the most downfield position due to the deshielding effect of the nitrogen atom. The protons on the pyridine (B92270) ring (H1 and H3) and the benzene (B151609) ring (H5, H6, and H8) will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) arising from spin-spin coupling with neighboring protons. The magnitude of these coupling constants (J-values) provides valuable information about the relative positions of the protons.

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-18.5 - 9.0s-
H-37.8 - 8.2s-
H-57.6 - 8.0d8.0 - 9.0
H-67.4 - 7.8dd8.0 - 9.0, 1.5 - 2.5
H-87.9 - 8.3d1.5 - 2.5

Note: The data presented in this table is illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms of the isoquinoline core.

The positions of the bromine and chlorine substituents significantly influence the chemical shifts of the carbons to which they are attached (C4 and C7). These carbons are expected to be shifted to a lower field compared to the unsubstituted isoquinoline. The carbons adjacent to the nitrogen (C1 and C8a) will also exhibit characteristic downfield shifts.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)
C-1150 - 155
C-3142 - 147
C-4120 - 125
C-4a135 - 140
C-5128 - 133
C-6125 - 130
C-7130 - 135
C-8127 - 132
C-8a129 - 134

Note: The data presented in this table is illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship on the benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework by observing long-range connectivities. For example, correlations from H-1 to C-8a and C-3 would be expected.

Vibrational Spectroscopy for Functional Group and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The FT-IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various stretching and bending vibrations of the bonds within the molecule. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl and C-Br stretching vibrations: The carbon-halogen stretching vibrations are expected to appear in the fingerprint region of the spectrum. The C-Cl stretch typically occurs in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Out-of-plane C-H bending vibrations: These vibrations, appearing in the 700-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring.

Expected FT-IR Data for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C/C=N Ring Stretch1400 - 1650
C-H In-Plane Bend1000 - 1300
C-H Out-of-Plane Bend700 - 900
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Note: The data presented in this table is illustrative and based on general principles of IR spectroscopy and data for analogous compounds. Actual experimental values may vary.

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For aromatic systems like this compound, the symmetric ring stretching vibrations are often strong in the Raman spectrum.

The FT-Raman spectrum would also show characteristic bands for the C-Cl and C-Br stretching vibrations. The combination of both FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule.

Expected FT-Raman Data for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Symmetric Ring Breathing990 - 1010
C=C/C=N Ring Stretch1400 - 1650
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Note: The data presented in this table is illustrative and based on general principles of Raman spectroscopy and data for analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, one can identify the wavelengths at which a molecule's electrons are excited to higher energy levels. These absorptions, typically denoted as λmax, are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, it is expected that the UV-Vis spectrum would display characteristic absorption bands arising from π → π* and n → π* transitions within the isoquinoline ring system. The presence of bromine and chlorine atoms, as auxochromes, would likely influence the position and intensity of these absorption maxima through electronic effects. However, a diligent search of scientific databases has not yielded any specific experimental UV-Vis spectral data for this compound. Therefore, a data table of its electronic transitions cannot be compiled.

Interactive Data Table: UV-Vis Spectral Data of this compound (No experimental data available)

Wavelength (λmax) (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition Solvent

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure, as specific fragments are formed through the cleavage of characteristic bonds.

For this compound, HRMS would be expected to show a distinct isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Analysis of the fragmentation pathways would likely reveal the loss of halogen atoms and cleavage of the isoquinoline ring. While PubChem provides predicted m/z values for various adducts of this compound, experimental data detailing its characteristic fragmentation pattern under specific ionization conditions is not available.

Interactive Data Table: HRMS Fragmentation Data for this compound (No experimental fragmentation data available)

Fragment Ion Proposed Structure Measured m/z

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystal Packing

An XRD analysis of this compound would provide invaluable information about its solid-state structure. However, a search of crystallographic databases has not uncovered any published crystal structure for this compound. Consequently, crucial data regarding its unit cell parameters, space group, and crystal packing remain unknown.

Interactive Data Table: Crystallographic Data for this compound (No experimental data available)

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Volume (V) Data Not Available
Z Data Not Available

Advanced Theoretical and Computational Investigations of 4 Bromo 7 Chloroisoquinoline

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like substituted isoquinolines.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing halogens and aromatic systems, it is crucial to select a combination that can adequately describe electron correlation and dispersion interactions.

In theoretical studies of similar heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems. For even greater accuracy, especially in predicting reaction barriers and non-covalent interactions, the M06-2X meta-hybrid GGA functional is often employed.

The selection of the basis set is equally critical. For a molecule like 4-bromo-7-chloroisoquinoline, which contains atoms from different rows of the periodic table, a flexible basis set is required. The Pople-style basis sets , such as 6-311++G(d,p) , are frequently used. This basis set is of a split-valence triple-zeta quality and includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. For heavier atoms like bromine, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ , are sometimes used to reduce computational expense while maintaining accuracy for valence electrons.

A summary of commonly employed DFT methods for studying halogenated isoquinolines is presented in the table below.

FunctionalBasis SetKey Features
B3LYP 6-311++G(d,p)Good balance of accuracy for geometry and electronic properties.
M06-2X 6-311++G(d,p)High accuracy for thermochemistry and reaction kinetics.
B3LYP-D3 6-31G(d) + LANL2TZ(f)Includes dispersion correction, suitable for studying non-covalent interactions.

Conformational Analysis and Energy Minimization Studies

The this compound molecule is largely planar due to its aromatic nature. However, minor deviations from planarity can occur, and computational methods are essential to determine the most stable three-dimensional structure. Conformational analysis for such a rigid system primarily involves the optimization of bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

DFT calculations are used to perform geometry optimization, where the forces on each atom are minimized, leading to the most stable, lowest-energy conformation. For substituted isoquinolines, these calculations confirm the planarity of the bicyclic ring system. The optimized geometry provides crucial information about the steric hindrance introduced by the bulky bromine atom at the 4-position and the electronic influence of the chlorine atom at the 7-position. These structural details are fundamental for understanding the molecule's reactivity and its ability to interact with biological targets or other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. beilstein-journals.orgnumberanalytics.comorganicchemistrydata.orgresearchgate.netimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. beilstein-journals.orgnumberanalytics.comorganicchemistrydata.orgresearchgate.netimperial.ac.uk

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are critical parameters that provide insights into the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netsciensage.info

Molecular OrbitalTypical Energy Range (eV)Role in Reactivity
HOMO -6.0 to -7.5Electron-donating ability (nucleophilicity)
LUMO -1.5 to -2.5Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE) 4.0 to 5.5Chemical reactivity and kinetic stability

Implications for Chemical Reactivity and Charge Transfer within the Molecule

The distribution and energies of the frontier orbitals have direct implications for the chemical reactivity of this compound. The HOMO, being the orbital containing the most available electrons, will be involved in reactions with electrophiles. Conversely, the LUMO will be the site of attack for nucleophiles. The spatial distribution of these orbitals, which can be visualized using computational software, indicates the most probable sites for electrophilic and nucleophilic attack.

Furthermore, the HOMO-LUMO gap is indicative of the possibility of intramolecular charge transfer (ICT). rsc.orgrsc.orgresearchgate.netnih.gov A smaller energy gap facilitates the transfer of an electron from the HOMO to the LUMO upon photoexcitation, leading to a charge-separated excited state. In donor-acceptor systems, this phenomenon is well-documented. rsc.orgrsc.orgresearchgate.netnih.gov In this compound, while not a classic donor-acceptor molecule, the electron-withdrawing nature of the halogens can induce a degree of charge polarization upon excitation. This property is crucial for understanding the photophysical behavior of the molecule and its potential use in optoelectronic applications.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. nih.govmdpi.comrsc.orgwalisongo.ac.id The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The regions of negative potential are associated with high electron density and are susceptible to electrophilic attack. In this molecule, the nitrogen atom of the isoquinoline (B145761) ring is expected to be a site of significant negative potential due to its lone pair of electrons.

Conversely, regions of positive potential indicate electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms attached to the aromatic ring will exhibit positive potential. Interestingly, halogen atoms can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-X bond. nih.gov This positive region can engage in attractive non-covalent interactions known as halogen bonding. The MEP surface of this compound would allow for the identification of these σ-holes on both the bromine and chlorine atoms, providing insights into their ability to act as halogen bond donors in crystal engineering and molecular recognition.

A hypothetical representation of the MEP surface of this compound would likely show:

Red/Yellow Regions: Concentrated around the nitrogen atom, indicating a high electron density and a site for protonation or coordination to metal ions.

Blue Regions: Located on the hydrogen atoms and potentially as σ-holes on the bromine and chlorine atoms, indicating electrophilic sites for interaction with nucleophiles or halogen bond acceptors.

Green Regions: Representing areas of relatively neutral potential, such as the carbon backbone of the aromatic rings.

This detailed picture of the electrostatic landscape of this compound is invaluable for predicting its behavior in different chemical environments and for designing new molecules with tailored interaction properties.

Identification of Electrophilic and Nucleophilic Sites on the Molecule

Computational studies, including the analysis of the Molecular Electrostatic Potential (MEP) surface, are instrumental in identifying the electrophilic and nucleophilic sites on this compound. The MEP map provides a visual representation of the charge distribution on the molecule, where regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) signify electron-deficient areas susceptible to nucleophilic attack.

For isoquinoline and its derivatives, the nitrogen atom in the heterocyclic ring is a primary site for electrophilic interaction due to its lone pair of electrons. The electron-withdrawing nature of the bromine and chlorine atoms significantly influences the electronic distribution across the aromatic system, creating areas of varying electron density. The regions around the halogen atoms are often characterized by a positive electrostatic potential, making the carbon atoms to which they are attached potential sites for nucleophilic substitution reactions. The precise identification of these reactive sites is crucial for predicting the outcomes of chemical reactions involving this compound.

Global chemical descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further quantify the molecule's reactivity. A lower electrophilicity index (ω) suggests that the molecule is a good nucleophile. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the stability of molecular systems. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insights into the donor-acceptor interactions within the molecule, which are key to understanding its electronic properties.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules with a high degree of accuracy. researchgate.net These theoretical predictions are then compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. researchgate.net These calculated shifts can be compared with experimental spectra, typically recorded in solvents like CDCl₃, to aid in the precise assignment of each peak to a specific atom in the molecule. researchgate.net

IR and Raman Spectra: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net These calculations are often performed at the harmonic level, and the calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. researchgate.net The predicted IR and Raman spectra provide a detailed picture of the molecule's vibrational modes, including stretching and bending vibrations of the various bonds. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems. researchgate.netcncb.ac.cn The simulated spectra can be compared with experimental UV-Vis spectra recorded in different solvents to understand the effect of the solvent on the electronic properties of the molecule. cncb.ac.cn

Thermodynamic Properties Calculation and Stability Analysis

Quantum chemical calculations can be used to determine various thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy, often as a function of temperature. researchgate.netresearchgate.net These calculations provide insights into the molecule's stability and its behavior under different thermal conditions. The analysis of the HOMO-LUMO energy gap is also a key indicator of molecular stability; a larger energy gap generally implies greater stability and lower chemical reactivity. nih.govresearchgate.net

Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) properties of molecules are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO characteristics of this compound, such as its dipole moment, polarizability, and first-order hyperpolarizability (β). researchgate.netcncb.ac.cn A large value of the first hyperpolarizability suggests that the molecule may exhibit significant NLO activity. researchgate.netresearchgate.net The presence of electron-withdrawing halogen atoms and the delocalized π-electron system of the isoquinoline ring can contribute to the NLO properties of the molecule.

Exploration of 4 Bromo 7 Chloroisoquinoline in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Analogues of 4-Bromo-7-chloroisoquinoline

The development of new drugs often begins with a lead compound, which is then systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable starting material or intermediate for creating a library of new chemical entities with potential therapeutic applications.

Strategies for Pharmacophore Development based on the Isoquinoline (B145761) Scaffold

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The isoquinoline ring system is a common pharmacophore in its own right, providing a rigid backbone for the precise positioning of functional groups that can interact with biological targets like enzymes or receptors. nih.gov

Pharmacophore development strategies involving the isoquinoline scaffold often include:

Substitution Analysis: Introducing various substituents at different positions on the isoquinoline ring to probe interactions with the target protein. Halogens, like those in this compound, are frequently used to alter electronic properties and lipophilicity, which can significantly impact binding affinity and cell permeability.

Scaffold Hopping: Replacing the isoquinoline core with other structurally similar heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties or novel mechanisms of action.

Hybridization: Combining the isoquinoline pharmacophore with other known bioactive moieties to create hybrid molecules. This approach aims to develop agents with dual modes of action or to overcome drug resistance. future-science.comtandfonline.com For example, tethering a sulfonamide or a future-science.comnih.govnih.gov-triazole to a 7-chloroquinoline (B30040) core has been explored to create new antimalarial agents. future-science.comtandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a compound influence its biological activity. nih.govyoutube.com For isoquinoline derivatives, SAR studies systematically explore the impact of changing the nature and position of substituents on the heterocyclic ring.

Key findings from SAR studies on bioactive isoquinolines include:

Importance of Halogenation: The presence and position of halogen atoms can be crucial for activity. In a study of halogenated 1-benzyl-tetrahydroisoquinolines, the specific halogen and its location on the benzyl (B1604629) ring were important factors in modulating affinity for dopamine (B1211576) receptors. nih.gov

Substituents at C4: Modifications at the C4 position of the isoquinoline ring have been shown to influence cytotoxicity. In one study, certain unsaturated analogues substituted at C4 were identified as suitable candidates for further evaluation as cytotoxic agents. nih.gov

Substituents at C3: The introduction of aryl groups at the C3 position has yielded isoquinolinone derivatives with notable antiproliferative effects against cancer cell lines like MCF-7. univ.kiev.ua

Quaternary Nitrogen: For certain biological activities, such as antimicrobial effects, the presence of a quaternary nitrogen in the isoquinoline ring system, as seen in protoberberine and benzophenanthridine alkaloids, plays a significant role in enhancing potency. benthamdirect.comresearchgate.net

Table 1: Illustrative SAR Insights for Isoquinoline Derivatives

Scaffold/Derivative ClassPosition of ModificationStructural ChangeImpact on Biological ActivityReference
1-Benzyl-tetrahydroisoquinolinesBenzyl RingIntroduction of bromo or dichloro substituentsModulated affinity for dopamine receptors nih.gov
Isoquinolin-1-onesC3 PositionAddition of a biphenyl (B1667301) groupShowed potent anticancer activity against five human cancer cell lines nih.gov
IsoquinolinesC4 PositionAddition of specific unsaturated side chainsResulted in cytotoxicity in a non-small cell lung cancer line nih.gov
Protoberberine AlkaloidsNitrogen AtomQuaternization of the nitrogenImportant for enhancing antimicrobial activity benthamdirect.comresearchgate.net

Investigation of Biological Activities

Derivatives of this compound are being investigated for a range of therapeutic applications, leveraging the inherent biological potential of the substituted isoquinoline scaffold.

Anticancer and Antitumor Research Applications

The isoquinoline framework is a constituent of numerous natural and synthetic compounds with anticancer properties. nih.govresearchgate.net These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase, or modulation of signaling pathways involved in cell growth and proliferation. nih.govresearchgate.net

A significant application of this compound has been in the development of inhibitors for Activin receptor-like kinase-2 (ALK2). ALK2 is a serine/threonine kinase implicated in the pathology of Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain tumor. scholaris.casemanticscholar.org In this context, this compound was used as a key intermediate in the synthesis of novel ALK2 inhibitors. scholaris.ca Researchers have developed potent, type I inhibitors of ALK2 based on modifying a previously reported inhibitor, LDN-214117, demonstrating the utility of this halogenated isoquinoline in targeted cancer therapy research. scholaris.canih.govresearchgate.net Studies have shown that such ALK2 inhibitors can reduce the viability of ACVR1 mutant DIPG cells and extend survival in preclinical xenograft models. nih.gov

Table 2: Anticancer Research Applications of Isoquinoline Derivatives

Compound/Derivative ClassCancer Type / TargetResearch FindingReference
ALK2 Inhibitor synthesized from this compoundDiffuse Intrinsic Pontine Glioma (DIPG) / ALK2 KinaseServed as a key building block for potent type I inhibitors of ALK2, a therapeutic target in DIPG. scholaris.ca
3-Biphenyl-N-methylisoquinolin-1-oneVarious Human Cancer Cell LinesDemonstrated potent in vitro anticancer activity. nih.gov
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Human Tumor Cell LinesIdentified as a lead compound that effectively prevents tumor cell growth with good selectivity. univ.kiev.ua
Fascaplysin (B45494) Derivatives (Marine Alkaloid)Prostate Cancer (22Rv1 cells)Halogenated derivatives (e.g., 3,10-dibromofascaplysin) showed high selectivity and induced G1-phase cell cycle arrest. mdpi.com

Antimicrobial and Antifungal Investigations

Isoquinoline alkaloids and their synthetic derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties. benthamdirect.comresearchgate.netmdpi.comresearchgate.net The emergence of multidrug-resistant pathogens has spurred research into novel antimicrobial agents, with the isoquinoline scaffold being a promising starting point. benthamdirect.com

The mechanism of action can vary, but for some derivatives, it involves disrupting cell membrane integrity or inhibiting essential cellular processes. researchgate.net Studies on various isoquinoline alkaloids have demonstrated efficacy against a range of pathogens:

Bacteria: Activity has been observed against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. nih.gov Specific alkaloids like chelerythrine (B190780) and sanguinarine (B192314) have shown potent activity with low minimum inhibitory concentrations (MIC). nih.gov

Fungi: Antifungal activity against species such as Candida albicans has also been reported for isoquinoline alkaloids like chelidonine. nih.gov

The structural features of these molecules, including the planarity of the ring system and the nature of their substituents, are critical for their antimicrobial and antifungal effects. benthamdirect.com

Table 3: Antimicrobial and Antifungal Activity of Selected Isoquinoline Alkaloids

AlkaloidTarget OrganismObserved ActivityReference
ChelerythrinePseudomonas aeruginosaEffective antibacterial with a reported MIC of 1.9 mg/L. nih.gov
SanguinarineStaphylococcus aureusPotent antibacterial with a reported MIC of 1.9 mg/L. nih.gov
ChelidonineCandida albicansDemonstrated strong antifungal activity. nih.gov
BerberineVarious BacteriaKnown for its broad antimicrobial properties. mdpi.com

Antimalarial Efficacy Studies

The 7-chloroquinoline core is a cornerstone of antimalarial drug discovery, most famously represented by the drug Chloroquine (B1663885). nih.gov This specific structural feature is crucial for the drug's primary mechanism of action: interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.gov The parasite digests hemoglobin within its acidic digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. 7-chloroquinoline derivatives accumulate in this acidic vacuole and complex with heme, preventing its polymerization into hemozoin. The buildup of toxic heme-drug complexes is lethal to the parasite. nih.gov

The "7-chloro" moiety of this compound makes it and its derivatives highly relevant to antimalarial research. The development of resistance to existing drugs like Chloroquine necessitates the synthesis of new analogues. Research has focused on modifying the side chains attached to the 4-amino-7-chloroquinoline scaffold to restore activity against resistant strains. nih.gov Studies have shown that many new 7-chloroquinoline analogues exhibit significant antimalarial activity, with some compounds proving more potent against chloroquine-resistant strains than chloroquine itself. nih.govtandfonline.com

Table 4: Antimalarial Activity of 7-Chloroquinoline Derivatives

Compound ClassP. falciparum StrainResearch HighlightReference
4-Amino-7-chloroquinolines with linear dibasic side chainsDd2 (Chloroquine-resistant)Several analogues proved to be more potent against the resistant strain than chloroquine. nih.gov
7-Chloroquinoline-sulfonamide hybrids3D7 (Chloroquine-sensitive)Demonstrated significant antimalarial activity with IC50 values in the low micromolar range. future-science.comtandfonline.comnih.gov
7-Chloroquinoline derivatives from click synthesisP. falciparumAll tested compounds showed moderate to high antimalarial activity (IC50 < 100 μM). tandfonline.com

Enzyme Inhibition Assays

CDK8/19: Cyclin-dependent kinases 8 and 19 (CDK8/19) are key regulators of gene transcription and have emerged as promising targets in oncology. Several inhibitors of CDK8/19 feature heterocyclic scaffolds. For instance, a scaffold-hopping approach has led to the discovery of 4,6-disubstituted-isoquinolines as potent and selective dual CDK8/19 ligands. nih.gov This highlights the potential of the isoquinoline core in targeting these kinases. The specific substitution pattern of this compound could offer a unique interaction profile within the ATP-binding pocket of CDK8/19.

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial drugs. Quinolone and isoquinoline derivatives have been extensively investigated as inhibitors of this enzyme. nih.govnih.govmedchemexpress.cn Recently, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant bacteria. nih.gov This demonstrates the continued relevance of the isoquinoline scaffold in the development of novel antibacterial agents targeting DNA gyrase.

Lanosterol-14α-demethylase: This enzyme, a member of the cytochrome P450 family, is a critical component in the biosynthesis of sterols in fungi and mammals. It is the primary target of azole antifungal drugs. nih.govwikipedia.org While the majority of inhibitors are azole-based, the search for new structural classes of inhibitors is ongoing to combat resistance. nih.gov Although direct evidence is lacking for isoquinoline-based inhibitors of this enzyme, the diverse biological activities of isoquinolines make them plausible candidates for screening campaigns.

Protein-Ligand Interaction Studies and Molecular Docking Analysis

In the absence of empirical data for this compound, molecular docking simulations could provide initial insights into its potential binding modes with various protein targets. Such computational studies would model the interactions between the ligand (this compound) and the active site of enzymes like CDK8, DNA gyrase, or Lanosterol-14α-demethylase.

Key interactions that would be investigated include:

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site.

These computational predictions would need to be validated experimentally through techniques such as X-ray crystallography or NMR spectroscopy to confirm the binding mode and guide further structure-activity relationship (SAR) studies.

Mechanism of Action Elucidation and Cellular Target Identification

Should this compound demonstrate significant biological activity in cellular assays, the next critical step would be to elucidate its mechanism of action and identify its cellular targets. A common approach involves screening the compound against a panel of known biological targets, such as a kinase panel, to identify potential protein interactions.

Further mechanistic studies could involve:

Cell-based assays: To determine the effect of the compound on specific cellular pathways. For example, if targeting CDK8/19, one might look at the phosphorylation of downstream substrates like STAT1. nih.gov

Affinity chromatography: Using a derivatized version of this compound to pull down its binding partners from cell lysates.

Proteomics and transcriptomics: To analyze changes in protein and gene expression profiles in cells treated with the compound, providing clues about the pathways it affects.

These studies are essential to understand how the compound exerts its biological effects and to ensure that it is acting on the intended target with high specificity.

Role as a Building Block in Drug Discovery and Development

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic drugs. nih.govrsc.orgbenthamdirect.comresearchgate.netresearchgate.net This makes this compound a valuable building block for the synthesis of more complex molecules in drug discovery programs.

The bromine and chlorine atoms on the isoquinoline ring serve as versatile synthetic handles for a variety of chemical transformations, including:

Cross-coupling reactions: The bromo and chloro substituents can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups and build molecular complexity.

Nucleophilic aromatic substitution: The halogen atoms can be displaced by nucleophiles to introduce different substituents.

Formation of organometallic reagents: The bromo group can be converted into an organolithium or Grignard reagent, which can then be used to form new carbon-carbon bonds.

The ability to easily derivatize this compound at two distinct positions allows for the creation of large and diverse chemical libraries for high-throughput screening. This versatility makes it an attractive starting material for the development of new therapeutic agents targeting a variety of diseases. The synthesis of functionalized isoquinolines is an active area of research, with numerous methods being developed to access novel derivatives. acs.orgnih.govmdpi.comrsc.org

Below is a table summarizing the potential applications of the isoquinoline scaffold in medicinal chemistry, which provides a basis for the utility of this compound as a synthetic intermediate.

Therapeutic AreaTarget ClassExample Scaffold
OncologyKinases (e.g., CDK8/19)4,6-Disubstituted-isoquinolines
Infectious DiseasesTopoisomerases (e.g., DNA Gyrase)Isoquinoline sulfonamides
VariousDiverseSubstituted isoquinolines

Catalytic Applications and Ligand Design with 4 Bromo 7 Chloroisoquinoline

4-Bromo-7-chloroisoquinoline as a Ligand in Transition Metal Catalysis

While direct experimental studies on the use of this compound as a ligand in transition metal catalysis are not extensively documented in peer-reviewed literature, its structural features suggest significant potential. The nitrogen atom in the isoquinoline (B145761) ring can act as a Lewis base, coordinating to a transition metal center. The presence of two distinct halogen atoms, bromine at the 4-position and chlorine at the 7-position, is expected to significantly influence the electronic properties of the isoquinoline system.

Isoquinoline and its derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. For instance, iron and manganese complexes incorporating isoquinoline moieties have been utilized in oxidation reactions acs.org. These complexes, often featuring tetradentate ligands, have demonstrated high efficiency in processes like the enantioselective epoxidation and cis-dihydroxylation of olefins nih.gov. The isoquinoline unit, when part of a larger ligand framework, can contribute to the stability and reactivity of the metal complex.

The synthesis of complex isoquinoline derivatives often involves transition metal catalysis itself. Earth-abundant 3d-transition metals like cobalt, manganese, iron, nickel, and copper are increasingly used as sustainable alternatives to precious metals for the synthesis of isoquinolines bohrium.comresearchgate.net. Various catalytic methodologies, including C-H activation and annulation reactions, have been developed to construct the isoquinoline core with broad substrate scope and functional group tolerance bohrium.combohrium.com. This synthetic accessibility opens avenues for the preparation of a wide range of substituted isoquinolines, including halogenated variants like this compound, for potential use as ligands.

The interaction of isoquinoline alkaloids with transition metals such as iron and copper has also been a subject of study, revealing the chelating and reducing properties of these molecules nih.gov. This fundamental understanding of the coordination chemistry of isoquinolines with transition metals provides a solid foundation for envisioning the role of this compound as a ligand. The bromo and chloro substituents would not only modify the electronic landscape of the ligand but could also serve as synthetic handles for further functionalization, allowing for the creation of more complex and tailored ligand architectures.

Influence of Halogen Substituents on Catalytic Performance and Selectivity

The introduction of halogen substituents onto a ligand framework can profoundly impact the catalytic performance and selectivity of the corresponding metal complex through a combination of electronic and steric effects. While specific data for this compound is not available, the principles derived from studies on other halogenated ligands can be extrapolated.

Electronic Effects:

Halogens are electron-withdrawing groups due to their high electronegativity. This inductive effect can decrease the electron density on the isoquinoline ring and, consequently, on the coordinating nitrogen atom. A less electron-donating nitrogen atom can affect the strength of the metal-ligand bond and the electronic properties of the metal center. This modulation of the metal's electronic character can, in turn, influence its reactivity in catalytic cycles. For example, in oxidative addition and reductive elimination steps, the electron density at the metal is crucial.

The order of electronegativity (F > Cl > Br > I) and the position of the halogen on the aromatic ring determine the magnitude of the inductive effect libretexts.org. In this compound, both halogens would withdraw electron density, with the chlorine atom having a slightly stronger inductive effect than bromine.

Steric Effects:

The size of the halogen atoms can also play a significant role in dictating the steric environment around the metal center. The steric bulk of a ligand can influence the coordination number of the metal, the geometry of the complex, and the accessibility of substrates to the catalytic site. This can have a direct impact on the selectivity of a reaction, particularly in asymmetric catalysis where the precise spatial arrangement of reactants is critical.

The steric hindrance imposed by substituents can favor or disfavor certain reaction pathways, leading to enhanced chemo-, regio-, or stereoselectivity nih.govacs.org. The bromo group at the 4-position and the chloro group at the 7-position in this compound would create a specific steric profile that could be exploited in ligand design.

Table 1: Potential Electronic and Steric Effects of Halogen Substituents in this compound on Catalysis

FeatureElectronic EffectSteric EffectPotential Impact on Catalysis
4-Bromo Substituent Inductive electron withdrawalModerate steric bulkModulates metal-ligand bond strength; influences substrate approach
7-Chloro Substituent Stronger inductive electron withdrawalSmaller steric bulk than bromineFurther tunes electronic properties of the metal center; affects ligand conformation
Combined Effect Significant overall electron withdrawalAsymmetric steric environmentFine-tuning of catalyst reactivity and selectivity; potential for stereocontrol

Asymmetric Catalysis Involving Isoquinoline Scaffolds

The isoquinoline framework is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. The development of enantioselective catalytic methods is crucial for the synthesis of chiral nonracemic isoquinoline alkaloids, which exhibit a wide range of biological activities acs.org. While this compound itself is achiral, it can serve as a valuable building block for the synthesis of chiral ligands.

One common strategy involves the introduction of a chiral center at the C1 position of the isoquinoline ring or the attachment of a chiral auxiliary to the isoquinoline core. The resulting chiral ligands can then be coordinated to a transition metal to create a chiral catalyst. The inherent rigidity of the isoquinoline scaffold can help in transmitting the chiral information from the ligand to the active site of the catalyst, thereby enabling enantioselective transformations.

For example, chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes have been developed for asymmetric oxidation reactions, demonstrating the potential of isoquinoline-based ligands in inducing facial selectivity in oxygen transfer transformations acs.orgnih.gov. The synthesis of these ligands often involves the functionalization of the isoquinoline ring, a process where halogenated precursors like this compound could be highly valuable. The bromo and chloro substituents can act as sites for cross-coupling reactions to introduce chiral groups or other coordinating moieties.

Furthermore, the principles of ligand design from the related quinoline (B57606) scaffold can also be applied. A plethora of nitrogen-based chiral ligands containing quinoline motifs have been synthesized and used in a wide range of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions thieme-connect.comresearchgate.net. These ligands often feature chiral centers in substituents attached to the quinoline ring, creating a well-defined chiral pocket around the metal center.

The development of asymmetric catalytic systems utilizing isoquinoline scaffolds is an active area of research, with both diastereoselective and enantioselective catalytic methods being applied acs.org. The strategic use of halogenated isoquinolines as precursors can facilitate the synthesis of novel chiral ligands with tailored steric and electronic properties, potentially leading to catalysts with improved activity and enantioselectivity.

Photocatalytic Transformations Utilizing Halogenated Isoquinolines

The field of photocatalysis has witnessed explosive growth, offering green and sustainable methods for a variety of organic transformations. Halogenated aromatic compounds, including halogenated azaarenes like isoquinolines, can play a significant role in photocatalysis, either as substrates or as components of the photocatalytic system.

Visible-light-mediated halogenation is an important strategy for the synthesis of halogenated organic molecules nih.gov. In this context, photocatalysts can be used to generate halogen radicals that can then react with various substrates. Conversely, photoredox catalysis can also be employed for the dehalogenation of aromatic halides mdpi.com. The reactivity of the carbon-halogen bond under photocatalytic conditions depends on the nature of the halogen and the electronic properties of the aromatic ring.

Halogenated isoquinolines could potentially be involved in photocatalytic cycles in several ways. The carbon-bromine and carbon-chlorine bonds in this compound could be selectively cleaved under photocatalytic conditions, allowing for the generation of isoquinoline-based radicals that can participate in subsequent reactions. The different bond strengths of C-Br and C-Cl could allow for selective functionalization at either the 4- or 7-position.

Furthermore, the concept of halogen bonding in organocatalysis is an emerging area of interest mdpi.com. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species. While this is more commonly associated with iodine and bromine, chlorine can also participate in halogen bonding. It is conceivable that the halogen atoms on this compound could engage in halogen bonding interactions, potentially influencing the course of a photocatalytic reaction by pre-organizing substrates or stabilizing intermediates.

The merging of photocatalysis with halogen-atom transfer (XAT) processes has become a versatile tool for generating carbon-centered radicals researchgate.net. In such reactions, a photocatalyst can initiate a process that leads to the abstraction of a halogen atom from a substrate. Halogenated isoquinolines could serve as substrates in these XAT reactions, providing a pathway to functionalized isoquinoline derivatives. The design of photocatalysts that can efficiently activate the C-X bonds in compounds like this compound could open up new avenues for the synthesis of complex molecules nih.gov.

Future Directions and Emerging Research Avenues for 4 Bromo 7 Chloroisoquinoline

Development of Sustainable Synthetic Methodologies and Green Chemistry Principles

The future synthesis of 4-bromo-7-chloroisoquinoline and its derivatives will be increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for creating isoquinoline (B145761) frameworks, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often require harsh conditions, toxic reagents, and generate significant waste, exhibiting poor atom economy rsc.orgrsc.orgnih.govresearchgate.net. Modern research is pivoting towards more sustainable alternatives.

Future synthetic strategies are expected to focus on:

Energy-Efficient Reactions: Microwave and ultrasound-assisted syntheses are promising avenues. rsc.org These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. For instance, microwave irradiation has been successfully used to synthesize various isoquinoline derivatives, often with higher yields and cleaner reaction profiles. rsc.orgnih.govresearchgate.net

Recyclable Catalytic Systems: The development of reactions using recyclable catalysts, such as transition metals supported on magnetic nanoparticles or homogeneous catalysts in recyclable solvents like polyethylene (B3416737) glycol (PEG), is a key goal. rsc.org A ruthenium(II)/PEG-400 system, for example, has been shown to be effective for isoquinoline synthesis and allows for the recovery and reuse of the catalyst.

Atom-Economical Reactions: C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials (e.g., organohalides), thus reducing steps and byproducts. rsc.orgresearchgate.net Rhodium(III) and Ruthenium(II)-catalyzed C-H activation and annulation reactions are becoming increasingly common for building the isoquinoline core and could be adapted for the synthesis of halogenated analogs. rsc.orgresearchgate.net

Benign Solvents: A shift away from volatile and toxic organic solvents towards greener alternatives like water or biodegradable solvents is anticipated. rsc.org Some metal-catalyzed C-H activation reactions have already been successfully performed in water, with the added benefit of product precipitation simplifying purification. rsc.org

Green Chemistry ApproachKey AdvantagesExample Catalyst/Condition
Microwave/Ultrasound AssistanceReduced reaction time, lower energy useMicrowave irradiation, 150-160 °C
Recyclable CatalystsMinimized waste, cost-effectivenessRu(II) in PEG-400
C-H Activation/AnnulationHigh atom economy, fewer synthetic stepsRh(III) or Ru(II) catalysts
Green SolventsReduced environmental toxicity, improved safetyWater, Polyethylene Glycol (PEG)

Application in Advanced Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs))

The distinct electronic and photophysical properties of the isoquinoline scaffold make it a compelling candidate for applications in materials science, particularly in the field of organic electronics. rsc.orgnih.govamerigoscientific.com The introduction of heavy atoms like bromine and chlorine onto this rigid aromatic system opens new avenues for tuning its performance in devices such as Organic Light-Emitting Diodes (OLEDs).

Future research in this area will likely explore:

Tuning of Electronic Properties: The electron-withdrawing nature of the bromine and chlorine atoms can be used to systematically modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. acs.org This tuning is critical for optimizing charge injection and transport in OLEDs and for designing materials with specific emission colors.

Development of Phosphorescent Emitters: The presence of heavy halogen atoms is known to enhance spin-orbit coupling. This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is a key requirement for efficient phosphorescent OLED (PHOLED) emitters. Future work could involve incorporating this compound into larger conjugated systems to create novel phosphorescent materials for highly efficient displays and lighting.

Solid-State Luminescence: Many organic molecules suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their use in devices. Research into isoquinoline derivatives has shown potential for creating materials with strong solid-state emissions. rsc.org Future studies could focus on designing this compound derivatives that exhibit aggregation-induced emission (AIE) or have twisted molecular conformations that prevent quenching in thin films. acs.orgrsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel molecules. nih.govnih.gov For a scaffold like this compound, these computational tools can dramatically accelerate research by predicting properties, optimizing syntheses, and generating new drug candidates. harvard.edu

Key emerging applications include:

Predictive Modeling: ML models can be trained on existing data to predict various properties of new this compound derivatives. This includes predicting biological activity against specific targets (QSAR), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even photophysical properties for materials science applications. harvard.edumdpi.commit.edu

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying chemical rules from a set of known molecules to design entirely new derivatives. harvard.edu These models could be tasked with generating novel this compound analogs optimized for specific criteria, such as high binding affinity to a cancer target and low predicted toxicity. nih.gov

Synthesis Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. acs.orgnih.gov An AI model could predict the regioselectivity of further halogenation or other functionalization reactions on the this compound core, saving significant time and resources in the lab. digitellinc.com A Cambridge University-led project, for example, developed an algorithm that was twice as efficient as the industry standard in identifying new active molecules. cam.ac.uk

AI/ML ApplicationObjectivePotential Impact
Property PredictionForecast biological activity, toxicity, and material properties.Reduce the need for initial experimental screening.
De Novo DesignGenerate novel molecular structures with desired characteristics.Expand chemical space and identify novel drug candidates.
Synthesis PlanningPredict reaction outcomes and design efficient synthetic routes.Accelerate chemical synthesis and reduce experimental costs.

Exploration of Novel Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and approved drugs with a vast range of biological activities, including anticancer, antiviral, and neuroprotective effects. rsc.orgnih.govrsc.org The specific halogenation pattern of this compound provides a unique starting point for the discovery of new therapeutic agents.

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Investigating how the bromo and chloro substituents influence biological activity is a critical next step. Studies on other halogenated isoquinolines have shown that the position and nature of the halogen atom can dramatically modulate receptor affinity and cellular activity. nih.govnih.gov For example, a study on 3-arylisoquinolinones found that meta-substituted analogs were up to 700-fold more active as antiproliferative agents than their para-substituted counterparts, with activity linked to microtubule disruption. nih.gov Similarly, halogenation of the marine alkaloid fascaplysin (B45494) has been shown to improve its selectivity as an anticancer agent. mdpi.com

Screening for New Targets: Systematic screening of this compound and its derivatives against large panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could uncover unexpected activities. nih.gov Its structural similarity to known inhibitors of enzymes like Rho-associated coiled-coil forming protein kinase (ROCK) suggests it could be a starting point for developing inhibitors of novel protein kinases. mdpi.comgoogle.com

Fragment-Based Drug Discovery (FBDD): The compound could serve as a valuable fragment for FBDD campaigns. The distinct electronic nature of the bromine and chlorine atoms can be used to probe interactions within a protein's binding pocket, guiding the elaboration of the fragment into a more potent lead compound.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

To support the development of sustainable and efficient synthetic routes, advanced analytical techniques are crucial. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through real-time measurement of critical parameters. mt.comeuropeanpharmaceuticalreview.comthermofisher.com Applying PAT to the synthesis of this compound will enable better process understanding and control.

Future directions in this area involve:

Real-Time Reaction Monitoring: The use of in-situ spectroscopic tools like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time kinetic and mechanistic data. americanpharmaceuticalreview.com For example, FTIR could be used to monitor the consumption of a key starting material or the formation of an intermediate during the cyclization step of an isoquinoline synthesis, allowing for precise determination of reaction endpoints. americanpharmaceuticalreview.com

Online Chromatography: Integrating online High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) into the reaction setup allows for the continuous tracking of product formation, impurity profiles, and reaction yield. mt.comrsc.org This provides immediate feedback for process optimization, ensuring higher purity and yield while minimizing the need for offline sample analysis.

Application in Flow Chemistry: These PAT tools are particularly powerful when combined with continuous flow chemistry. americanpharmaceuticalreview.comrsc.org Real-time monitoring in a flow reactor enables rapid optimization of parameters like temperature, pressure, and residence time, significantly accelerating the development of safe, scalable, and efficient processes for producing this compound.

Analytical TechniqueInformation ProvidedApplication in Synthesis
In-situ FTIR/RamanFunctional group changes, reaction kinetics, mechanismReal-time monitoring of reactant consumption and intermediate formation.
Online HPLC/UPLC-MSProduct purity, impurity profile, reaction yieldContinuous feedback for rapid process optimization and quality control.
Flow NMRStructural information, reaction conversionReal-time analysis in continuous manufacturing setups.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-7-chloroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation or cross-coupling reactions. For instance, bromination of 7-chloroisoquinoline using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) is a common approach. Optimization should focus on:

  • Solvent selection (e.g., CCl₄ for radical stability).
  • Temperature control (60–80°C to balance reaction rate and side-product formation).
  • Stoichiometric ratios (1.1–1.3 equivalents of brominating agent to minimize over-halogenation).
    Characterize intermediates via thin-layer chromatography (TLC) and confirm the final product using 1H NMR^1\text{H NMR} (e.g., aromatic proton splitting patterns) and mass spectrometry (molecular ion peak at m/z 246/248 for Br/Cl isotopes). Always include control reactions to validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are impurities detected?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • 1H NMR^1\text{H NMR} : Identify aromatic protons (δ 7.5–9.0 ppm) and coupling patterns to confirm substitution positions.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities; compare retention times against standards.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₅BrClN) with <2 ppm error.
    For impurity profiling, combine LC-MS to identify byproducts (e.g., dihalogenated derivatives) and differential scanning calorimetry (DSC) to assess crystallinity. Document all parameters (e.g., solvent, flow rate) to ensure reproducibility .

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Conduct accelerated stability studies:

  • Thermal stress testing : Heat samples to 40°C for 4 weeks and monitor decomposition via HPLC.
  • Hydrolytic stability : Expose to 75% relative humidity and track impurity formation.
    Use FT-IR to detect oxidation (e.g., carbonyl peaks at 1700 cm⁻¹) and Karl Fischer titration to measure water content. Stability data should guide storage protocols for experimental batches .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br and Cl substituents activates the isoquinoline core for nucleophilic aromatic substitution (SNAr) but may deactivate metal-catalyzed couplings. To assess reactivity:

  • DFT calculations : Compute electrostatic potential maps (e.g., using Gaussian software) to identify electron-deficient positions.
  • Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids; monitor yields under varying temperatures (80–120°C).
    Compare results with analogous compounds (e.g., 6-Bromo-4-chloroquinoline) to isolate substituent effects. Mechanistic insights can be validated via in situ 31P NMR^{31}\text{P NMR} to track catalyst speciation .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound-mediated syntheses?

Methodological Answer: Systematically analyze variables contributing to discrepancies:

  • Experimental replication : Repeat studies under identical conditions (solvent purity, catalyst lot).
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., base strength in deprotonation steps).
  • Controlled atmosphere studies : Compare reactions under air vs. inert conditions to rule out oxygen/moisture interference.
    Publish negative results and raw datasets to facilitate meta-analyses. Cross-reference with databases like PubChem for consistency in reported properties .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic functionalization?

Methodological Answer: Employ density functional theory (DFT) to model reaction pathways:

  • Transition state analysis : Calculate activation energies for possible substitution sites (C-1 vs. C-3).
  • NBO analysis : Quantify charge distribution to predict nucleophilic attack preferences.
    Validate predictions experimentally via kinetic isotope effects (KIEs) or isotopic labeling (e.g., 13C^{13}\text{C}-tagged reagents). Pair with in situ IR spectroscopy to monitor intermediate formation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-chloroisoquinoline
Reactant of Route 2
4-Bromo-7-chloroisoquinoline

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